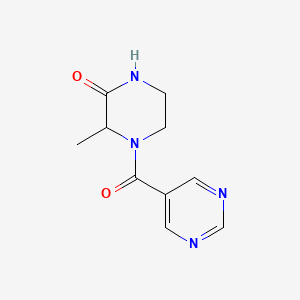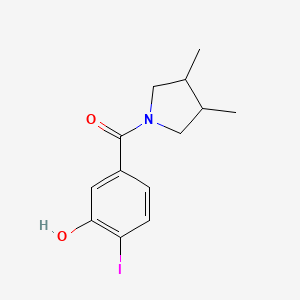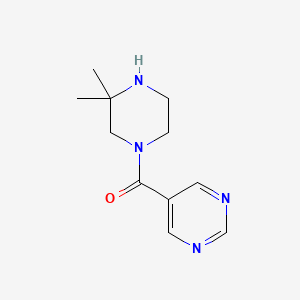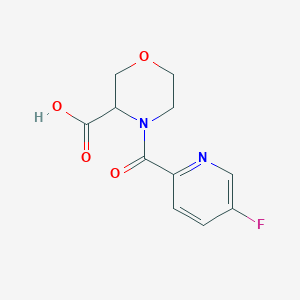![molecular formula C14H17FN2O3 B6631949 2-[1-[(5-Fluoropyridine-2-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B6631949.png)
2-[1-[(5-Fluoropyridine-2-carbonyl)amino]cyclohexyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-[(5-Fluoropyridine-2-carbonyl)amino]cyclohexyl]acetic acid is a synthetic organic compound characterized by the presence of a fluorinated pyridine ring, a cyclohexyl group, and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[(5-Fluoropyridine-2-carbonyl)amino]cyclohexyl]acetic acid typically involves multiple steps:
-
Formation of the Fluoropyridine Intermediate: : The synthesis begins with the preparation of 5-fluoropyridine-2-carboxylic acid. This can be achieved through various fluorination reactions, such as the Balz-Schiemann reaction, where a diazonium salt is converted to a fluoropyridine using fluoroboric acid.
-
Amidation Reaction: : The 5-fluoropyridine-2-carboxylic acid is then converted to its corresponding acid chloride using reagents like thionyl chloride. This acid chloride is reacted with cyclohexylamine to form the amide intermediate.
-
Acetic Acid Introduction: : The final step involves the introduction of the acetic acid moiety. This can be done through a nucleophilic substitution reaction where the amide intermediate is reacted with bromoacetic acid under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of ketones or alcohols depending on the oxidizing agent used.
-
Reduction: : Reduction reactions can target the carbonyl group in the pyridine ring, potentially converting it to an alcohol.
-
Substitution: : The fluorine atom in the pyridine ring can be substituted by nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Cyclohexanone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
2-[1-[(5-Fluoropyridine-2-carbonyl)amino]cyclohexyl]acetic acid has several applications in scientific research:
-
Medicinal Chemistry: : It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to the presence of the fluorine atom, which can enhance binding affinity and metabolic stability.
-
Biological Studies: : The compound is used in studies involving enzyme inhibition and receptor binding due to its structural features.
-
Industrial Applications: : It can be used as an intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.
作用機序
The mechanism of action of 2-[1-[(5-Fluoropyridine-2-carbonyl)amino]cyclohexyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyridine ring can form strong hydrogen bonds and dipole interactions, enhancing the compound’s binding affinity. The cyclohexyl group provides hydrophobic interactions, while the acetic acid moiety can participate in ionic interactions.
類似化合物との比較
Similar Compounds
- 2-[1-[(5-Chloropyridine-2-carbonyl)amino]cyclohexyl]acetic acid
- 2-[1-[(5-Bromopyridine-2-carbonyl)amino]cyclohexyl]acetic acid
- 2-[1-[(5-Methylpyridine-2-carbonyl)amino]cyclohexyl]acetic acid
Uniqueness
The presence of the fluorine atom in 2-[1-[(5-Fluoropyridine-2-carbonyl)amino]cyclohexyl]acetic acid makes it unique compared to its chloro, bromo, and methyl analogs. Fluorine’s high electronegativity and small size can significantly alter the compound’s electronic properties and biological activity, often leading to enhanced metabolic stability and binding affinity in medicinal applications.
特性
IUPAC Name |
2-[1-[(5-fluoropyridine-2-carbonyl)amino]cyclohexyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3/c15-10-4-5-11(16-9-10)13(20)17-14(8-12(18)19)6-2-1-3-7-14/h4-5,9H,1-3,6-8H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STXRXIODTHSNCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)NC(=O)C2=NC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[4-(4-Hydroxyphenyl)piperidin-1-yl]-pyrimidin-5-ylmethanone](/img/structure/B6631867.png)



![N-[4-(hydroxymethyl)oxan-4-yl]-2-(oxolan-2-yl)acetamide](/img/structure/B6631899.png)

![2-(2,4-difluorophenyl)-N-[4-(hydroxymethyl)oxan-4-yl]acetamide](/img/structure/B6631901.png)
![5-fluoro-N-[4-(hydroxymethyl)oxan-4-yl]-1-benzothiophene-2-carboxamide](/img/structure/B6631910.png)
![N-[4-(hydroxymethyl)oxan-4-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B6631916.png)
![3-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B6631933.png)
![3-[(5-Fluoropyridine-2-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B6631946.png)
![3-[1-(5-Fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid](/img/structure/B6631954.png)

![4-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6631967.png)
